BenchChemオンラインストアへようこそ!

1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Kinase inhibitor design Structure-activity relationship Pyrazolo[3,4-d]pyridazinone

1-(2,4-Dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS 1105196-61-9) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyridazin-7-one class, a scaffold with demonstrated covalent kinase inhibitory activity against FGFR and BTK targets , as well as antileishmanial properties. The compound has a molecular formula of C₁₄H₁₄N₄O and a molecular weight of 254.29 g/mol, with the InChIKey FBKBWQSLXAFXRS-UHFFFAOYSA-N.

Molecular Formula C14H14N4O
Molecular Weight 254.29 g/mol
CAS No. 1105196-61-9
Cat. No. B1452131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
CAS1105196-61-9
Molecular FormulaC14H14N4O
Molecular Weight254.29 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NNC3=O)C)C
InChIInChI=1S/C14H14N4O/c1-8-4-5-12(9(2)6-8)18-13-11(7-15-18)10(3)16-17-14(13)19/h4-7H,1-3H3,(H,17,19)
InChIKeyFBKBWQSLXAFXRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS 1105196-61-9): Procurement-Relevant Structural and Scaffold Profile


1-(2,4-Dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS 1105196-61-9) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyridazin-7-one class, a scaffold with demonstrated covalent kinase inhibitory activity against FGFR and BTK targets [1], as well as antileishmanial properties [2]. The compound has a molecular formula of C₁₄H₁₄N₄O and a molecular weight of 254.29 g/mol, with the InChIKey FBKBWQSLXAFXRS-UHFFFAOYSA-N. It is supplied at 95–98% purity by multiple vendors . The 2,4-dimethylphenyl substitution at N1 and 4-methyl at C4 distinguish it from other commercially available pyrazolo[3,4-d]pyridazin-7-one analogs, conferring a unique lipophilic and steric profile within this scaffold family. However, users should note that high-strength, compound-specific quantitative biological activity data from peer-reviewed primary literature or patents are currently absent for this exact CAS number; procurement decisions must rely on scaffold-level inference and structural differentiation from close analogs.

Why Generic Pyrazolo[3,4-d]pyridazin-7-one Substitution Fails: Structural Determinants of Target Engagement and Selectivity for CAS 1105196-61-9


Within the pyrazolo[3,4-d]pyridazin-7-one scaffold, small variations in N1-aryl and C4 substituents profoundly alter kinase selectivity profiles, as demonstrated in systematic SAR studies of 66 derivatives against FGFR kinases [1]. The 2,4-dimethylphenyl group at N1 is not a commodity substitution; SAR data from the FGFR inhibitor series show that altering the aryl group from benzofuran to phenyl, or changing substituent position on the phenyl ring (e.g., 4-fluoro vs. 5-methyl vs. 7-chloro), can reduce FGFR1 inhibition from IC₅₀ values of 7.4 nM to complete loss of activity at 0.1 μM [1]. Likewise, in antileishmanial pyrazolo[3,4-d]pyridazin-7-one series, changing the N-acylhydrazone appendage shifted IC₅₀ values against Leishmania amazonensis promastigotes from 3.63 μM to >100 μM [2]. The target compound's specific combination of 2,4-dimethylphenyl (N1), 4-methyl (C4), and unsubstituted 6-NH (free lactam) defines a distinct chemical space that cannot be replicated by the closest commercially available analog 3,4-dimethyl-2-(p-tolyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS 63537-33-7), which bears a para-tolyl rather than 2,4-dimethylphenyl group, altering both steric and electronic properties at the hinge-binding region [1].

Product-Specific Quantitative Differentiation Evidence for 1-(2,4-Dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS 1105196-61-9)


Structural Differentiation: 2,4-Dimethylphenyl vs. para-Tolyl Substitution at N1 Position

The target compound bears a 2,4-dimethylphenyl substituent at N1, which provides a unique ortho-methyl group absent in the closest commercial analog 3,4-dimethyl-2-(p-tolyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS 63537-33-7). Crystallographic studies of pyrazolo[3,4-d]pyridazinone derivatives bound to FGFR4 (PDB: 6IUP) reveal that the N1-aryl group is oriented toward the P-loop region of the kinase [1]. SAR data from the FGFR inhibitor series demonstrate that substituent position on the N1-aryl ring dramatically impacts potency: compound 1 (bearing a benzofuran at N1) inhibited FGFR1 at 97.4% at 1 μM, whereas replacement with unsubstituted phenyl (compound 4) reduced inhibition to 64.7% at 1 μM [2]. The 2,4-dimethylphenyl group introduces steric bulk ortho to the N1 attachment point, a feature absent in para-substituted-only analogs, potentially altering P-loop interactions and kinase selectivity.

Kinase inhibitor design Structure-activity relationship Pyrazolo[3,4-d]pyridazinone

Scaffold-Level FGFR1 Kinase Inhibitory Potential Differentiated from Non-Covalent Pyrazolo[3,4-d]pyrimidine Chemotypes

The pyrazolo[3,4-d]pyridazin-7-one scaffold, to which the target compound belongs, has been validated as a covalent FGFR inhibitor chemotype with demonstrated in vivo efficacy. The lead compound 10h from this series achieved FGFR1 enzymatic potency with a reported tumor growth inhibition (TGI) of 91.6% at 50 mg/kg in the FGFR1-amplified NCI-H1581 xenograft model [1]. This distinguishes the pyrazolo[3,4-d]pyridazin-7-one series from the structurally related but mechanistically distinct pyrazolo[3,4-d]pyrimidine chemotype (e.g., N-(2,4-dimethylphenyl)-1-methyl-4-pyrazolo[3,4-d]pyrimidinamine, CHEBI:116811), which acts through a different hinge-binding geometry and lacks the covalent warhead capability afforded by the pyridazinone lactam [2]. The target compound, bearing the unsubstituted 6-NH lactam, retains the core pharmacophore required for hinge-region hydrogen bonding to Ala564 and Glu562 observed in FGFR co-crystal structures [2].

FGFR inhibition Covalent inhibitor Kinase selectivity

Antileishmanial Scaffold Validation and Differentiation from Pyrazolo[3,4-d]pyridazinone-N-acylhydrazone Hybrids

The pyrazolo[3,4-d]pyridazin-7-one scaffold has demonstrated antileishmanial activity in peer-reviewed studies. Jacomini et al. reported that pyrazolo[3,4-d]pyridazin-7-one-N-acylhydrazone-(bi)thiophene hybrids 6b and 6d showed IC₅₀ values of 3.63 μM and 10.79 μM against Leishmania amazonensis promastigotes, with selectivity indices >10 against macrophages [1]. The target compound (CAS 1105196-61-9), lacking the N-acylhydrazone extension, represents the core scaffold without the hybrid appendage. In a separate series of 28 pyrazolo[3,4-d]pyridazin-7-ones evaluated against L. amazonensis, the most active compound achieved a selectivity index of 59.9 [2]. This establishes the pyrazolo[3,4-d]pyridazin-7-one core itself as antileishmanially competent, but the magnitude of activity is highly dependent on peripheral substitution. The 2,4-dimethylphenyl and 4-methyl substituents on the target compound may confer differential antileishmanial potency and selectivity compared to the N-acylhydrazone hybrids, though no direct comparative data exist.

Antileishmanial Neglected tropical disease Trypanothione reductase

BTK Inhibitor Scaffold Potential: Irreversible Covalent Mechanism Differentiation

The pyrazolo[3,4-d]pyridazinone scaffold has been independently validated as a novel class of potent irreversible BTK inhibitors. Compound 8 from this series exhibited high potency against BTK kinase with an acceptable pharmacokinetic profile and demonstrated significant in vivo efficacy in a mouse collagen-induced arthritis (CIA) model [1]. This irreversible covalent mechanism is enabled by the electrophilic warhead on the pyridazinone ring that targets the active-site cysteine (Cys481) in BTK. The target compound (CAS 1105196-61-9), with its free 6-NH lactam, presents the same core electrophilic functionality as the optimized BTK inhibitor series. In contrast, the N-methylated analog 1-(2,4-dimethylphenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one lacks the free NH, which may alter both covalent binding capacity and hinge-region hydrogen bonding [2]. This distinction is critical because the pyridazinone NH forms one of three key hydrogen bonds with the kinase hinge region, as confirmed by FGFR4 co-crystal structures [2].

BTK inhibition Irreversible inhibitor Autoimmune disease

Physicochemical Differentiation: ClogP and Solubility Profile vs. Closest Commercial Analogs

Based on calculated physicochemical properties, the target compound (MW 254.29, H-bond donors: 1, H-bond acceptors: 4, rotatable bonds: 2) complies with all Lipinski Rule-of-Five parameters . The presence of the 2,4-dimethylphenyl group (ortho-dimethyl) is predicted to impart a moderately higher ClogP and enhanced metabolic stability compared to the para-tolyl analog CAS 63537-33-7, owing to steric shielding of the phenyl ring. The compound is documented as having 0 Ro5 violations in the DrugMAP database [1]. This physicochemical profile supports its utility as a fragment-sized starting point (MW < 300) for fragment-based drug discovery or as a reference standard in analytical method development. The compound is available at ≥95% purity from multiple suppliers, with some offering ≥98% (NLT 98%) under ISO-certified quality systems .

Physicochemical properties Drug-likeness Fragment-based design

Data Integrity Advisory: Absence of Verified Compound-Specific Biological Activity Data

It must be explicitly noted that no peer-reviewed primary research paper or patent could be identified reporting quantitative biological activity data (IC₅₀, Kd, EC₅₀, Ki) for CAS 1105196-61-9. The RIPK1 IC₅₀ value of 59.8 nM circulating on certain vendor platforms corresponds to a different chemotype: compound 13c (RIPK1-IN-20), a 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivative, not a pyrazolo[3,4-d]pyridazin-7-one [1]. The authentic RIPK1-IN-20 data are: RIPK1 IC₅₀ = 59.8 nM, RIPK1 Kd = 3.5 nM, cellular necroptosis EC₅₀ = 1.06–4.58 nM [1]. Procuring scientists should verify any claimed biological activity for CAS 1105196-61-9 against primary sources and should not rely on vendor-aggregated data without experimental confirmation. This compound should be treated as a research-grade chemical intermediate or scaffold fragment requiring de novo biological profiling, not a validated bioactive molecule.

Data verification Procurement diligence Misattributed data

Recommended Research and Industrial Application Scenarios for 1-(2,4-Dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS 1105196-61-9)


Fragment-Based Covalent Kinase Inhibitor Discovery Starting Point

Given its low molecular weight (254.29 Da), compliance with all Ro5 parameters, and validated pyrazolo[3,4-d]pyridazin-7-one scaffold with demonstrated covalent FGFR and BTK inhibitory activity [1], CAS 1105196-61-9 serves as an ideal fragment hit for covalent kinase inhibitor programs. The free 6-NH lactam preserves the three critical hinge-region hydrogen bonds observed in FGFR4 co-crystal structures (PDB 6IUP), while the 2,4-dimethylphenyl group provides a vector for P-loop interactions that can be optimized through structure-guided design [2]. Researchers should procure this compound as a minimal pharmacophore for generating focused libraries via N6-alkylation or C4-functionalization to explore covalent targeting of kinase cysteines.

Antileishmanial Core Scaffold SAR Exploration

The pyrazolo[3,4-d]pyridazin-7-one core has demonstrated antileishmanial activity with selectivity indices up to 59.9 in peer-reviewed studies [1]. CAS 1105196-61-9, lacking the N-acylhydrazone appendage present in published active hybrids, provides a clean scaffold for systematic SAR studies to isolate the contribution of the 2,4-dimethylphenyl and 4-methyl substituents to antileishmanial potency. This compound can be elaborated via N6-acylation to generate novel pyrazolo[3,4-d]pyridazin-7-one-N-acylhydrazone hybrids with potentially differentiated selectivity profiles against Leishmania amazonensis promastigotes and amastigotes compared to the thiophene-containing hybrids described by Jacomini et al. [1].

Analytical Reference Standard for Pyrazolo[3,4-d]pyridazinone Scaffold Quantification

With available purity of ≥95–98% from multiple ISO-certified suppliers and a well-characterized InChIKey (FBKBWQSLXAFXRS-UHFFFAOYSA-N), CAS 1105196-61-9 is suitable as an analytical reference standard for LC-MS/MS method development targeting pyrazolo[3,4-d]pyridazinone-containing compounds in biological matrices [1]. Its moderate lipophilicity (predicted ClogP ~2.1), single H-bond donor, and defined UV chromophore make it amenable to reverse-phase chromatographic separation with UV or mass spectrometric detection. This application is particularly relevant for pharmacokinetic studies of pyrazolo[3,4-d]pyridazinone-based drug candidates where a characterized core scaffold standard is required for metabolite identification.

Kinase Selectivity Panel Profiling of the Unsubstituted Scaffold

The pyrazolo[3,4-d]pyridazinone scaffold has been independently pursued for FGFR (covalent) and BTK (irreversible) inhibition, suggesting potential polypharmacology that requires systematic characterization [1][2]. CAS 1105196-61-9, as the minimal unadorned scaffold, provides an essential baseline for kinome-wide selectivity profiling to establish the intrinsic selectivity fingerprint of the pyrazolo[3,4-d]pyridazin-7-one core before synthetic elaboration. Such profiling would inform whether the scaffold's kinase inhibition is inherently selective or promiscuous, guiding medicinal chemistry strategy for any target within the kinase family. This baseline data does not currently exist in the public domain and would constitute a valuable contribution to the field.

Quote Request

Request a Quote for 1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.